molecular formula C3H4BrN3 B016357 3-Amino-4-bromopyrazole CAS No. 16461-94-2

3-Amino-4-bromopyrazole

Cat. No. B016357
CAS RN: 16461-94-2
M. Wt: 161.99 g/mol
InChI Key: OELYMZVJDKSMOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-substituted-5-aminopyrazoles, including compounds similar to 3-Amino-4-bromopyrazole, involves palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method offers a flexible route to produce a variety of substituted aminopyrazoles efficiently (Havel et al., 2018). Additionally, copper-catalyzed three-component reactions have been utilized to synthesize 3-aminopyrazoles, demonstrating the versatility and regioselective nature of these synthetic approaches (Xing et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-bromopyrazole derivatives, closely related to 3-Amino-4-bromopyrazole, has been elucidated through crystallography, revealing a complex network of intermolecular N-H…N hydrogen bonds. These bonds contribute to the formation of a three-dimensional network, highlighting the significance of hydrogen bonding in the structural integrity of these compounds (Foces-Foces et al., 1999).

Chemical Reactions and Properties

Reactivity studies show that 3-Amino-4-bromopyrazole derivatives undergo various chemical transformations, including reactions with hydrazine to produce aminopyrazoles. These reactions often involve catalysis, such as copper catalysts, to facilitate the amination process, demonstrating the compound's versatility in chemical synthesis (Perevalov et al., 1983).

Physical Properties Analysis

The physical properties of 3-Amino-4-bromopyrazole and its derivatives can be influenced by their molecular structure, particularly the presence of halogen and amino groups. Studies involving halogen bonding properties of 4-bromopyrazole indicate the potential for these compounds to form stable and significant interactions, impacting their physical characteristics and their utility in biochemical structure determination (Cooper et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-bromopyrazole are highlighted by its reactivity and the ability to participate in various chemical reactions. The compound's interaction with different electrophiles, bases, and nucleophiles underlines its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry (Anwar & Elnagdi, 2009).

Scientific Research Applications

  • Synthesis of Relevant Chemicals in Various Fields

    • Field : Bioorganic Compounds Research
    • Application : Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
    • Results : More complex structures with various relevant examples can be formed from them .
  • Synthesis of Imidazo[1,2-b]pyrazole Derivatives

    • Field : Bioorganic Chemistry
    • Application : In 2020, a new series of imidazo[1,2-b]pyrazole derivatives were synthesized, which were tested in vitro to evaluate their α-glucosidase inhibitory activity .
    • Methods : These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .
    • Results : The results of this study were not specified in the source .
  • Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

    • Field : Organic Synthesis
    • Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
    • Methods : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of this application were not specified in the source .
  • Synthesis of 1,4’-bipyrazoles

    • Field : Organic Synthesis
    • Application : 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Methods : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of this application were not specified in the source .
  • Preparation of Solid Hexacoordinate Complexes

    • Field : Inorganic Chemistry
    • Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • Methods : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of this application were not specified in the source .
  • Bromination of Pyrazole and Pyrazolate Ligands

    • Field : Inorganic Chemistry
    • Application : 4-Bromopyrazole may be used in the bromination of pyrazole and pyrazolate ligands .
    • Methods : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of this application were not specified in the source .
  • Facile Synthesis of 4-amino-3,5-dinitropyrazolated Energetic

    • Field : Material Science
    • Application : Pyrazole derivatives can be used in the synthesis of energetic materials .
    • Methods : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of this application were not specified in the source .

Safety And Hazards

3-Amino-4-bromopyrazole is considered hazardous. It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off immediately with plenty of water .

Future Directions

Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

properties

IUPAC Name

4-bromo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELYMZVJDKSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167782
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromopyrazole

CAS RN

16461-94-2
Record name 3-Amino-4-bromopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BV Lyalin, VL Sigacheva, VA Kokorekin… - Russian Chemical …, 2018 - Springer
… Therefore, it is not surprising that the primary product of the reaction of the electrogenerated Br2 with aminopyrazole 1 is 3-amino-4-bromopyrazole 6 (with its subsequent conversion to …
MC Bagley, M Baashen, I Chuckowree, JE Dwyer… - Pharmaceuticals, 2015 - mdpi.com
… the cross-coupling of a 2-chloroquinoline with a 3-pyridinylboronic acid, the coupling of an aryl bromide with an indolylboronic acid and the reaction of a 3-amino-4-bromopyrazole with 4…
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk
WE Kirkpatrick, T Okabe, IW Hillyard… - Journal of Medicinal …, 1977 - ACS Publications
… prepared from the condensation of 3-amino-4-bromopyrazole with 1,1-dimethoxybutan-2-one. The 3-bromo-5,6-dimethyl derivative 28 was prepared via the treatment of 3 with IV-bromo…
Number of citations: 121 0-pubs-acs-org.brum.beds.ac.uk
ME Fraley, WF Hoffman, RS Rubino… - Bioorganic & Medicinal …, 2002 - Elsevier
… 3-Amino-4-bromopyrazole was utilized in the condensation reaction to provide 3-bromo pyrazolo[1,5-a]pyrimidines, which smoothly cross-coupled with aryl boronic acids under Suzuki …
MS Mohamed, AM Mahmoud - Journal of Applied Pharmaceutical …, 2019 - japsonline.com
This review aims to focus and highlight the regio-orientation and regioselectivity of the reactions of 3 (5)-aminopyrazoles with 1, 3-bielectrophilic reagents that lead to the formation of …
Number of citations: 5 japsonline.com
RR Frey, ML Curtin, DH Albert, KB Glaser… - Journal of medicinal …, 2008 - ACS Publications
… Our initial synthetic route, shown in Scheme 1, began with the cyclocondensation of 3-amino-4-bromopyrazole with 3-oxo-2-phenylpropanenitrile under acidic conditions to give the …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
H Kusama, H Sugihara - Journal of Photochemistry and Photobiology A …, 2007 - Elsevier
The charge-transfer 1:1 n–σ * complexation between pyrazole derivatives and I 2 was theoretically investigated by the ab initio molecular orbital (MO) method at the second-order Møller…
G Schäfer, S Reber, M Ahmetovic, T Fleischer… - …, 2023 - thieme-connect.com
A facile reductive amination procedure for electron-poor heterocyclic amines with aromatic and aliphatic aldehydes has been developed. The key to success was the use of …
RH Springer, MB Scholten, DE O'Brien… - Journal of Medicinal …, 1982 - ACS Publications
… The site of bromination is expected as position 3 from prior studies2 of bromination of pyrazolo[l,5-a]pyrimidines and was corroborated by ring closure of 3-amino-4-bromopyrazole to …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
S Roy, S Roy, GW Gribble - Metalation of Azoles and Related Five …, 2012 - Springer
Metalation of pyrazoles and indazoles plays an important role in the regioselective introduction of substituents onto these ring systems. Various metalation strategies related to these …

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